molecular formula C9H20N2O2 B1201202 7,8-Diaminononanoic acid CAS No. 21738-21-6

7,8-Diaminononanoic acid

Cat. No. B1201202
CAS RN: 21738-21-6
M. Wt: 188.27 g/mol
InChI Key: KCEGBPIYGIWCDH-UHFFFAOYSA-N
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Description

7,8-Diaminononanoic acid is an amino fatty acid carrying amino substituents at positions 7 and 8 . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .


Molecular Structure Analysis

The molecular formula of 7,8-Diaminononanoic acid is C9H20N2O2 . Its average mass is 188.267 Da and its monoisotopic mass is 188.152481 Da .

Scientific Research Applications

  • Inhibition of Mycobacterium tuberculosis Enzymes : 7,8-Diaminononanoic acid is a potential drug target in Mycobacterium tuberculosis. The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT) transforms 8-amino-7-oxononanoic acid into 7,8-diaminononanoic acid, and its inhibition can pave the way to design new antimycobacterial drugs (Mann, Colliandre, Labesse, & Ploux, 2009).

  • Role in Dethiobiotin Synthetase Mechanism : Studies on the enzyme dethiobiotin synthetase from Escherichia coli revealed the importance of 7,8-diaminononanoic acid in understanding the enzyme's mechanism. The crystal structures of complexes involving this compound helped in elucidating the synthesis process of dethiobiotin (Huang et al., 1995).

  • Synthesis and Characterization : A method for the synthesis of 7,8-diaminononanoic acid, an intermediate in the biotin biosynthesis pathway, was developed. This method utilizes microwave irradiation and has been proven efficient for the synthesis of several diamines from corresponding cyclic ureas (Vasanthakumar, Bhor, & Surolia, 2007).

  • Inhibitor of Leukotriene-A4 Hydrolase : A related compound, 8(S)-amino-2(R)-methyl-7-oxononanoic acid, was found to inhibit leukotriene-A4 hydrolase (LTA4H), an enzyme important in the biosynthesis of inflammatory mediators. This discovery has implications for inflammatory disease treatments (Parnas et al., 1996).

  • Aminotransferase Inhibition : Aryl hydrazines and hydrazides have been identified as inhibitors of 7,8-diaminopelargonic acid synthase (BioA) in Mycobacterium tuberculosis, suggesting their potential as therapeutic agents in tuberculosis treatment (Dai et al., 2014).

Future Directions

The future directions of 7,8-Diaminononanoic acid research could involve further exploration of its role in biotin synthesis and its potential as a target for antimicrobial and herbicide development . Additionally, more research could be done to understand its interaction with ATP-dependent dethiobiotin synthetase BioD 1 .

properties

IUPAC Name

7,8-diaminononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGBPIYGIWCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCC(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944351
Record name 7,8-Diaminononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Diaminononanoic acid

CAS RN

21738-21-6
Record name 7,8-Diaminononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21738-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Diaminopelargonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Diaminononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
KJ Gibson, GH Lorimer, AR Rendina, WS Taylor… - Biochemistry, 1995 - ACS Publications
MATERIALS AND METHODS Analytical Methods. Proton nuclear magnetic resonance (NMR) spectra were recorded at 500 MHz on GE Omega 500, at 400 MHz on Varían VXRS400, at …
Number of citations: 44 pubs.acs.org
KJ Gibson, GH Lorimer, AR Rendina, WS Taylor… - Biochemistry, 1995 - ACS Publications
Page 9144. It is stated that we constructed a human insulin receptor cDNA truncated at codon 1000 by introducing a stop codon at thisposition [Arg 988 using the numbering system of …
Number of citations: 0 pubs.acs.org
RL Baxter, HC Baxter - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
The final intermediate in the enzymatic synthesis of the ureido ring of D-dethiobiotin 1 from (7R,8S)-7,8-diaminononanoate 2 catalysed by E. coli dethiobiotin synthetase is the …
Number of citations: 9 pubs.rsc.org
W Huang, J Jia, KJ Gibson, WS Taylor, AR Rendina… - Biochemistry, 1995 - ACS Publications
MATERIALS AND METHODS Materials. Purification of DTBS from an overexpressing strain of E. coli and the chemical synthesis of DAPA and AEND are described by Gibson et al.(1995…
Number of citations: 71 pubs.acs.org
RM Watt - 1998 - ethos.bl.uk
The sulfur containing vitamin, biotin has a cofactorial role for a number of carboxylation enzymes responsible for a variety of essential metabolic processes. Biotin is produced in minute …
Number of citations: 2 ethos.bl.uk
C Byerly - 2022 - lycoming.edu
Biotin is an important molecule in the citric acid cycle, synthesis of fatty acids, and various other reactions in humans. However, biotin cannot be synthesized by humans; instead, we rely …
Number of citations: 0 www.lycoming.edu
S Mann, O Ploux - The FEBS journal, 2006 - Wiley Online Library
Diaminopelargonic acid aminotransferase (DAPA AT), which is involved in biotin biosynthesis, catalyzes the transamination of 8‐amino‐7‐oxononanoic acid (KAPA) using S‐adenosyl‐l…
Number of citations: 56 febs.onlinelibrary.wiley.com
S Mann, O Ploux - Biochimica et Biophysica Acta (BBA)-Proteins and …, 2011 - Elsevier
The four last steps of biotin biosynthesis, starting from pimeloyl-CoA, are conserved among all the biotin-producing microorganisms. Two enzymes of this pathway, the 8-amino-7-…
Number of citations: 40 www.sciencedirect.com
JA Bertrand, G Auger, E Fanchon, L Martin… - The EMBO …, 1997 - embopress.org
UDP-N-acetylmuramoyl-L-alanine: D-glutamate ligase (MurD) is a cytoplasmic enzyme involved in the biosynthesis of peptidoglycan which catalyzes the addition of D-glutamate to the …
Number of citations: 158 www.embopress.org
O Ploux, P Soularue, A Marquet, R Gloeckler… - Biochemical …, 1992 - portlandpress.com
The pimeloyl-CoA synthase from Bacillus sphaericus has been purified to homogeneity from an overproducing strain of Escherichia coli. The purification yielded milligram quantities of …
Number of citations: 67 portlandpress.com

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